molecular formula C10H14ClN B152160 (R)-1-Phenylbut-3-en-1-amine hydrochloride CAS No. 132312-93-7

(R)-1-Phenylbut-3-en-1-amine hydrochloride

Cat. No. B152160
M. Wt: 183.68 g/mol
InChI Key: FRNZDHMKEKWBTM-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Phenylbut-3-en-1-amine hydrochloride is a chiral amine compound that has been studied for its potential pharmacological properties. The compound is an optically pure enantiomer, which is significant in the field of medicinal chemistry as the stereochemistry of a drug can greatly influence its efficacy and safety profile.

Synthesis Analysis

The synthesis of chiral amines such as (R)-1-Phenylbut-3-en-1-amine hydrochloride can be achieved through asymmetric reactions. One method involves the reaction of arylmethylideneamines with Grignard reagents to produce optically pure chiral amines with 100% optical purity . This method is advantageous due to its high stereochemical control and the ability to determine absolute configurations using techniques like circular dichroism.

Molecular Structure Analysis

The molecular structure of (R)-1-Phenylbut-3-en-1-amine hydrochloride is characterized by the presence of an aromatic ring and an amine group, which are common functional groups in pharmacologically active compounds. The stereochemistry of the compound is crucial, as it can affect the interaction with biological targets.

Chemical Reactions Analysis

(R)-1-Phenylbut-3-en-1-amine hydrochloride can participate in various chemical reactions due to its functional groups. For instance, the amine group can be involved in reactions such as hydroaminomethylation, where it reacts with alkenes in the presence of carbon monoxide and hydrogen to form secondary and tertiary amines . This type of reaction is catalyzed by rhodium complexes and can be performed in a one-pot process, which is beneficial for the efficient synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Phenylbut-3-en-1-amine hydrochloride, such as solubility, melting point, and stability, are important for its application in drug development. While the provided papers do not directly discuss these properties, they are typically determined through experimental studies and are essential for understanding the compound's behavior in biological systems.

Relevant Case Studies

Case studies involving (R)-1-Phenylbut-3-en-1-amine hydrochloride and related compounds have shown that these chiral amines can exhibit significant analgesic activity . The hydrochlorides of certain chiral amines were found to be equipotent with known analgesics like (-)-pentazocine hydrochloride, indicating their potential as pain-relieving agents. Additionally, the lack of antagonism by (-)-naloxone hydrochloride suggests that these compounds may have a different mechanism of action from traditional opioids.

Scientific Research Applications

Racemization in Pharmaceutical Synthesis

(R)-1-Phenylbut-3-en-1-amine hydrochloride plays a role in the racemization process of pharmaceutical intermediates. For instance, it has been used in the racemization of (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the urinary antispasmodic drug solifenacin. This process involves a one-pot procedure with N-chlorination, conversion to the imine hydrochloride, and reduction of the imine double bond (Bolchi et al., 2013).

Ligand Synthesis in Organometallic Chemistry

In organometallic chemistry, (R)-1-Phenylbut-3-en-1-amine hydrochloride is utilized in the synthesis of complex ligands. For example, it is involved in the formation of palladium(II) complexes with cis-s-cis-enaminones (Iida et al., 1981) and in the diastereoselective formation of chiral-at-metal P-tethered arene ruthenium(II) complexes (Pinto et al., 2004).

Enzymatic Kinetic Resolution in Organic Synthesis

This compound is used in the enzymatic kinetic resolution (EKR) of racemates, particularly in the separation of amines and alcohols enantiomers. It has been employed in continuous flow processes using PEG600 carboxylates as acylating agents, resulting in high yield and enantiomeric purity of certain amines (Bassut et al., 2018).

Synthesis of Optically Pure Compounds

(R)-1-Phenylbut-3-en-1-amine hydrochloride is significant in the synthesis of optically pure compounds. It has been used in the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, where racemic tert-butyl(methyl)phenylsilyl chloride reacts with (R)-(−)-2-amino-1-butanol to give hydrochloride for further processing (Jankowski et al., 1999).

Pharmaceutical and Medicinal Applications

While (R)-1-Phenylbut-3-en-1-amine hydrochloride itself is not directly used as a medication, its derivatives and related compounds have applications in pharmaceutical and medicinal research. For example, it is involved in the synthesis of compounds with potential analgesic activity and as intermediates in synthesizing various biologically active molecules (Takahashi et al., 1984).

Safety And Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and potential health effects . The specific safety and hazard information for “®-1-Phenylbut-3-en-1-amine hydrochloride” is not available in the sources I found.

properties

IUPAC Name

(1R)-1-phenylbut-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZDHMKEKWBTM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Phenylbut-3-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Phenylbut-3-en-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-Phenylbut-3-en-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-1-Phenylbut-3-en-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-1-Phenylbut-3-en-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-1-Phenylbut-3-en-1-amine hydrochloride
Reactant of Route 6
(R)-1-Phenylbut-3-en-1-amine hydrochloride

Citations

For This Compound
1
Citations
C Roe, H Hobbs, RA Stockman - The Journal of Organic …, 2011 - ACS Publications
One-pot five-component reactions of oxathiazolidine-S-oxides with mesitylmagnesium bromide, lithium bis(trimethylsilyl)amide, aldehydes and Grignard reagents afford chiral …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.